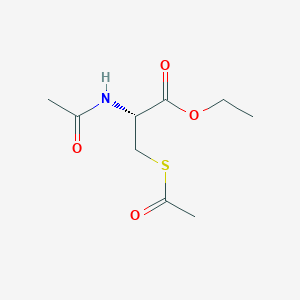

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Vue d'ensemble

Description

®-ethyl 2-acetamido-3-(acetylthio)propanoate is a chiral compound with the molecular formula C7H11NO4S It is a derivative of cysteine, an amino acid, and features both an acetamido group and an acetylthio group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-acetamido-3-(acetylthio)propanoate typically involves the following steps:

Starting Material: The synthesis begins with ®-cysteine, which is commercially available.

Acetylation: The thiol group of ®-cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine.

Amidation: The amino group is then acetylated using acetic anhydride to form the acetamido group.

Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ®-ethyl 2-acetamido-3-(acetylthio)propanoate.

Industrial Production Methods

Industrial production of ®-ethyl 2-acetamido-3-(acetylthio)propanoate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the acetylation and esterification reactions.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-ethyl 2-acetamido-3-(acetylthio)propanoate undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

®-ethyl 2-acetamido-3-(acetylthio)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways involving cysteine derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ®-ethyl 2-acetamido-3-(acetylthio)propanoate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins that have thiol groups, potentially modifying their activity.

Pathways Involved: It may participate in redox reactions and influence cellular oxidative stress levels.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-acetamido-3-(acetylthio)propanoic acid: Similar structure but lacks the ethyl ester group.

N-acetylcysteine: A well-known thiol-containing compound used as a mucolytic agent and antioxidant.

Uniqueness

®-ethyl 2-acetamido-3-(acetylthio)propanoate is unique due to its combination of acetamido and acetylthio groups, along with the ethyl ester functionality

Activité Biologique

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₅NO₄S and is classified as an acetamido derivative. Its structure includes an ethyl group, an acetamido group, and an acetylthio moiety, which are essential for its biological activity.

Target Interactions

The compound interacts with various biological targets through its electrophilic nature, allowing it to form covalent bonds with thiol groups in proteins. This property is crucial for its biological effects, particularly in modulating enzyme activity and influencing cellular signaling pathways.

Biochemical Pathways

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.

- Cellular Signaling : The compound may affect signaling pathways related to inflammation and cell proliferation by modifying protein functions through covalent modifications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed after administration, with a distribution pattern favoring lipid-rich tissues due to its lipophilic characteristics. Metabolism primarily occurs in the liver, where it may undergo hydrolysis or conjugation reactions.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or function through interactions with key enzymes.

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. The induction of programmed cell death is likely mediated by the activation of pro-apoptotic signaling pathways and the inhibition of anti-apoptotic factors.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study investigated the effects of this compound on human breast cancer cells, showing a significant reduction in cell viability and increased apoptosis rates. The study utilized flow cytometry to quantify apoptotic cells and Western blot analysis to assess the expression of apoptosis-related proteins.

- Antimicrobial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVURBLPSBAOFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941317 | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-89-8 | |

| Record name | S,N-Diacetylcysteine monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DACE increase intracellular cysteine and glutathione (GSH) levels more effectively than cysteine itself or other cysteine prodrugs?

A: DACE exhibits superior efficacy in elevating intracellular cysteine and GSH levels compared to direct cysteine administration or other prodrugs like N-acetylcysteine and oxothiazolidine carboxylic acid []. This enhanced effect stems from DACE's ability to bypass active transport mechanisms for cellular uptake, unlike cysteine. Research demonstrates that incubating peripheral blood mononuclear cells with DACE leads to higher intracellular cysteine and GSH concentrations after 24 hours compared to equivalent doses of cysteine or other prodrugs []. This suggests that DACE's structure facilitates a more efficient entry into cells, leading to a greater increase in cysteine and GSH levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.